molecular formula C11H12FNO B8682747 2-Pyrrolidinone, 1-((4-fluorophenyl)methyl)- CAS No. 60736-96-1

2-Pyrrolidinone, 1-((4-fluorophenyl)methyl)-

Cat. No. B8682747
M. Wt: 193.22 g/mol
InChI Key: KZKRGOSWLGSOEZ-UHFFFAOYSA-N
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Patent
US04158060

Procedure details

47 g (0.376 mol) of p-fluorobenzylamine, 30.4 g (0.353 mol) of furan-2-one and 0.4 g of hyddroquinone are introduced into a 125 ml autoclave. After driving the air out of the apparatus by passing a stream of nitrogen through it, the mixture is heated to 250° for 6 hours. It is then cooled and distilled under reduced pressure. 51 g (yield=74.8%) of 1-p-fluorobenzyl-pyrrolidin-2-one are collected as a colourless liquid distilling at 103°-105° under a pressure of 0.01 mm of mercury and solidifying slowly. Melting point=37°-38°.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[O:10]1[CH:14]=[CH:13][CH2:12][C:11]1=O>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:7]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
Quantity
30.4 g
Type
reactant
Smiles
O1C(CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 250° for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2C(CCC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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